5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid
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Overview
Description
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₄S. It is a derivative of thienylcarbonyl hydrazine and is known for its unique chemical structure that includes a thienyl ring, a hydrazine moiety, and a pentanoic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid typically involves the reaction of 3-methyl-2-thiophenecarboxylic acid hydrazide with glutaric anhydride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thienyl ring may also interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid hydrazide: A precursor in the synthesis of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid.
Glutaric anhydride: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its combination of a thienyl ring, hydrazine moiety, and pentanoic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C11H14N2O4S |
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Molecular Weight |
270.31g/mol |
IUPAC Name |
5-[2-(3-methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O4S/c1-7-5-6-18-10(7)11(17)13-12-8(14)3-2-4-9(15)16/h5-6H,2-4H2,1H3,(H,12,14)(H,13,17)(H,15,16) |
InChI Key |
QEKWQNKMDQYGKL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)CCCC(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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